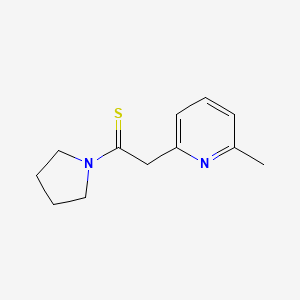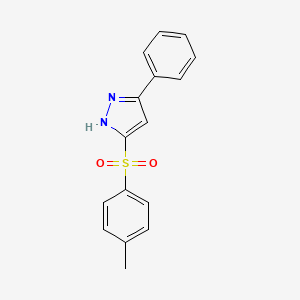
5-Phenyl-3-tosyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-tosyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, a phenyl group, and a tosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-tosyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, resulting in the formation of pyrazolone derivatives . These reactions are often carried out under mild conditions and can be catalyzed by various agents, including transition metals and photoredox catalysts .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-3-tosyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include pyrazolones, pyrazolines, and various substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3-tosyl-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Phenyl-3-tosyl-1H-pyrazole involves its interaction with various molecular targets and pathways. Pyrazoles can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific mechanism depends on the functional groups present and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Phenyl-3-tosyl-1H-pyrazole include:
- 3-Phenyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
What sets this compound apart is the presence of both a phenyl group and a tosyl group, which can significantly influence its reactivity and biological activity. The tosyl group, in particular, can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
180261-49-8 |
|---|---|
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
OOPMRUZTXAJQOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
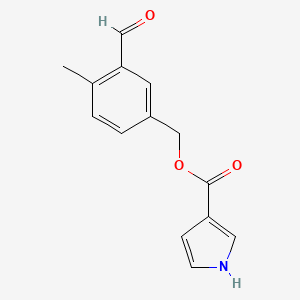
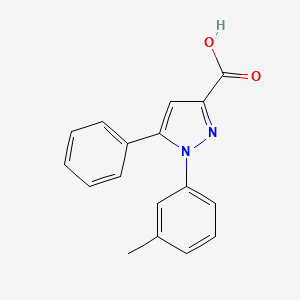

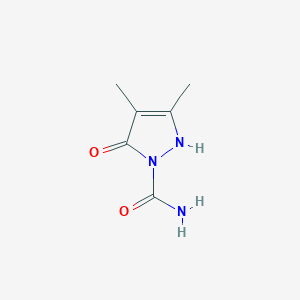
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
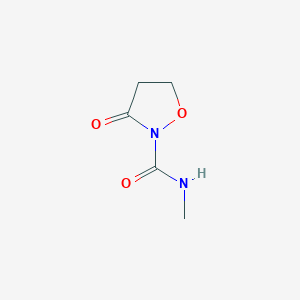

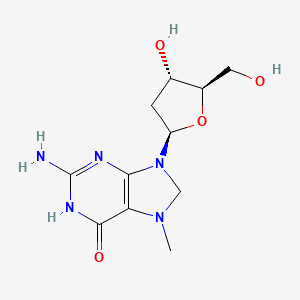
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
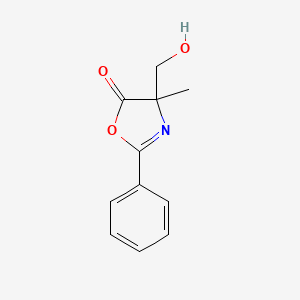
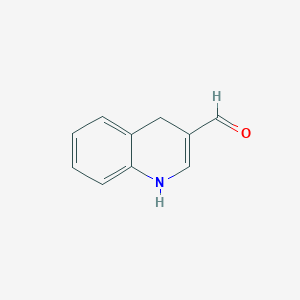
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
